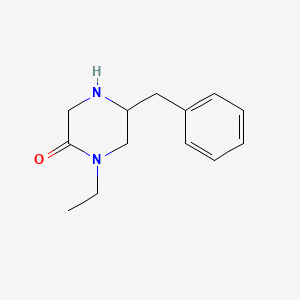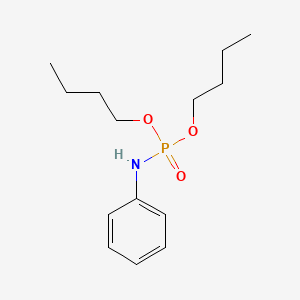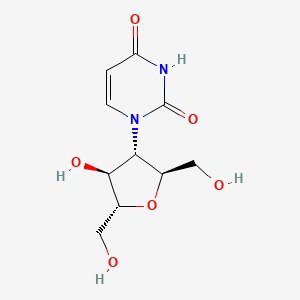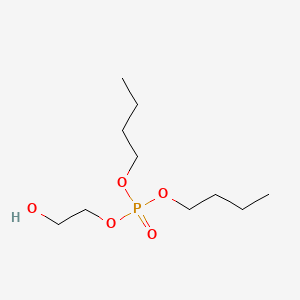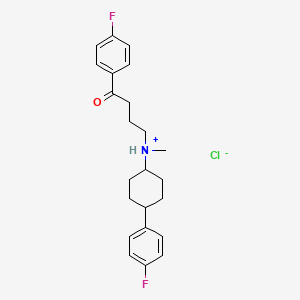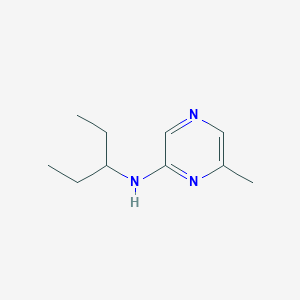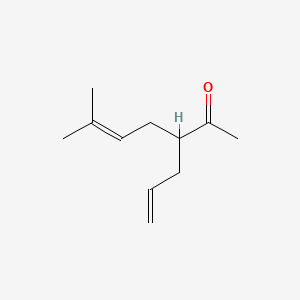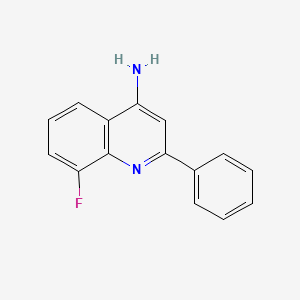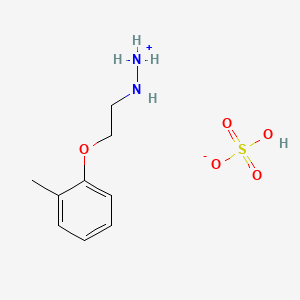
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is a chemical compound with the molecular formula C9H14N2O4S It is a hydrazine derivative, which means it contains a hydrazine group (NH-NH2) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate typically involves the reaction of o-methylphenol with ethylene oxide to form 2-(o-methylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to produce 1-(2-(o-methylphenoxy)ethyl)hydrazine. Finally, the hydrazine derivative is treated with sulfuric acid to obtain the hydrogen sulfate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction could produce simpler hydrazine derivatives. Substitution reactions may result in the formation of various substituted phenoxy compounds.
Scientific Research Applications
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Another hydrazine derivative with similar chemical properties.
2-(o-Methylphenoxy)ethylamine: A related compound with an amine group instead of a hydrazine group.
Hydrazine sulfate: A simpler hydrazine derivative with similar reactivity.
Uniqueness
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is unique due to the presence of both the phenoxy and hydrazine groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2598-72-3 |
|---|---|
Molecular Formula |
C9H16N2O5S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
hydrogen sulfate;[2-(2-methylphenoxy)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2O.H2O4S/c1-8-4-2-3-5-9(8)12-7-6-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
InChI Key |
SWADHONMVDUVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN[NH3+].OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
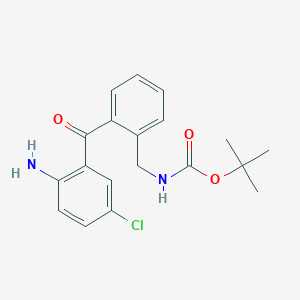
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
